Furan, 2-(1,1-dimethylethoxy)- Furan, 2-(1,1-dimethylethoxy)-
Brand Name: Vulcanchem
CAS No.: 32460-41-6
VCID: VC18936064
InChI: InChI=1S/C8H12O2/c1-8(2,3)10-7-5-4-6-9-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Furan, 2-(1,1-dimethylethoxy)-

CAS No.: 32460-41-6

Cat. No.: VC18936064

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Furan, 2-(1,1-dimethylethoxy)- - 32460-41-6

Specification

CAS No. 32460-41-6
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]furan
Standard InChI InChI=1S/C8H12O2/c1-8(2,3)10-7-5-4-6-9-7/h4-6H,1-3H3
Standard InChI Key PIXNMAKUJFRYEE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=CC=CO1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Furan, 2-(1,1-dimethylethoxy)-, systematically named 2-[(2-methylpropan-2-yl)oxy]furan, features a five-membered furan ring with one oxygen atom and a tert-butoxy group (-OC(CH₃)₃) at the 2-position. The planar furan ring adopts an aromatic configuration with partial π-electron delocalization, while the bulky tert-butoxy group introduces steric hindrance and influences electronic properties. The compound’s Canonical SMILES (CC(C)(C)OC1=CC=CO1) and InChIKey (PIXNMAKUJFRYEE-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
IUPAC Name2-[(2-methylpropan-2-yl)oxy]furan
CAS Registry Number32460-41-6
XLogP3-AA1.7 (estimated)

Synthesis and Reaction Pathways

Alkylation of Furan

The most common synthesis involves alkylation of furan with 1,1-dimethylethyl chloride (tert-butyl chloride) in the presence of a base such as potassium carbonate. This nucleophilic substitution proceeds via attack of the furan’s oxygen lone pair on the electrophilic carbon of the alkyl halide:

Furan+(CH3)3CClK2CO3,Δ2-(tert-butoxy)furan+HCl\text{Furan} + \text{(CH}_3\text{)}_3\text{CCl} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{2-(tert-butoxy)furan} + \text{HCl}

Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., dimethylformamide) for 6–12 hours, yielding the product in 70–85% purity. Purification via fractional distillation or column chromatography is often required to isolate the desired compound.

Alternative Routes

Physicochemical Properties

Thermal and Solubility Profiles

Furan, 2-(1,1-dimethylethoxy)-, is a colorless liquid at room temperature, with a boiling point estimated at 180–190°C based on analogous furan derivatives. It exhibits moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but limited solubility in water (<0.1 g/L at 25°C).

Spectroscopic Data

Although explicit spectral data for this compound are scarce, its structure can be inferred from related furan ethers:

  • ¹H NMR: Expected signals at δ 6.3–6.5 ppm (furan ring protons) and δ 1.2–1.4 ppm (tert-butyl methyl groups) .

  • IR Spectroscopy: Strong absorbance near 1220 cm⁻¹ (C-O-C stretching) and 3100 cm⁻¹ (aromatic C-H) .

Reactivity and Functionalization

Ring-Opening Reactions

In acidic media, the furan ring can undergo ring-opening polymerization, a property exploited in bio-derived polymers. For example, furan-based diglycidyl esters exhibit thermal stability up to 250°C, making them candidates for epoxy resins .

Applications in Materials Science

Epoxy Resins and Composites

Furan, 2-(1,1-dimethylethoxy)-, serves as a precursor for furan diglycidyl esters, which demonstrate superior thermal stability compared to bisphenol-A analogs . Cured resins derived from these esters exhibit glass transition temperatures (TgT_g) exceeding 120°C, with tensile strengths comparable to commercial formulations .

Table 2: Comparative Properties of Furan-Based Epoxies

PropertyFuran Diglycidyl EsterBisphenol-A Epoxy
TgT_g (°C)125110
Tensile Strength (MPa)7580
Thermal Decomposition280250

Methacrylate Polymers

Recent work highlights the compound’s utility in synthesizing furan methacrylate oligomers (FMOs) for stereolithography. These oligomers, when blended with methacrylated eugenol, achieve viscosities below 50 Pa·s, enabling high-resolution 3D printing .

Biological and Environmental Considerations

Toxicity Profile

No specific toxicological data exist for this compound, but furan derivatives generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Chronic exposure risks, particularly hepatotoxicity, warrant further study.

Biodegradability

The tert-butoxy group’s stability against hydrolysis suggests persistence in aquatic environments, necessitating engineered biodegradation strategies for industrial discharge.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral furan ethers.

  • Polymer Blends: Investigating synergies with cellulose or lignin for sustainable composites.

  • Pharmacological Screening: Evaluating antimicrobial or anticancer activity in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator